4-(1,3-benzodioxol-5-ylmethyl)-N-(2-ethylphenyl)-1-piperazinecarbothioamide
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Overview
Description
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-ethylphenyl)-1-piperazinecarbothioamide, also known as Benzylpiperazine-2-ethylthio-thioacetamide (BZP-ETA), is a synthetic compound that has been used in scientific research. It belongs to the class of piperazine derivatives and has been studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of BZP-ETA is not fully understood. However, it is believed to act by modulating the release of neurotransmitters such as dopamine and serotonin in the brain. It may also act by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
BZP-ETA has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its analgesic and anti-inflammatory effects. It has also been shown to decrease the levels of certain inflammatory cytokines in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BZP-ETA in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, which may be useful in the development of new drugs. However, one of the limitations of using BZP-ETA is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Future Directions
There are several future directions for the study of BZP-ETA. One area of research is the development of new drugs based on the structure of BZP-ETA. Another area of research is the investigation of its potential use in the treatment of Parkinson's disease. Further studies are also needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of BZP-ETA involves the reaction of 1,3-benzodioxole-5-carboxaldehyde and 2-ethylphenylpiperazine with thioacetamide. The reaction takes place in the presence of a catalyst and under controlled conditions to yield the desired product. The purity of the compound can be determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
BZP-ETA has been studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-ethylphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-2-17-5-3-4-6-18(17)22-21(27)24-11-9-23(10-12-24)14-16-7-8-19-20(13-16)26-15-25-19/h3-8,13H,2,9-12,14-15H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARABBDGNMDXIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-ethylphenyl)piperazine-1-carbothioamide |
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